Methyl 6-[2-(3,5-dimethyladamantan-1-YL)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound featuring a unique structure that combines adamantane and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps:
Formation of the Adamantane Derivative: The starting material, 3,5-dimethyladamantane, is synthesized through a series of alkylation reactions.
Acetamido Group Introduction: The adamantane derivative is then reacted with acetic anhydride to introduce the acetamido group.
Tetrahydroquinoline Synthesis: The tetrahydroquinoline ring is formed via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the adamantane derivative with the tetrahydroquinoline intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its rigid structure and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The adamantane moiety is known for its ability to interact with biological membranes, enhancing the bioavailability of the compound.
Medicine
Medicinally, this compound and its derivatives are explored for their antiviral, antibacterial, and anticancer properties. The structural features of the compound allow it to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional diversity.
Mechanism of Action
The mechanism of action of Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances membrane permeability, while the tetrahydroquinoline ring can interact with active sites of enzymes, inhibiting their activity. This dual functionality allows the compound to modulate various biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Memantine: An adamantane derivative used as an NMDA receptor antagonist.
Amantadine: Another adamantane derivative with antiviral properties.
Tetrahydroquinoline Derivatives: Compounds with similar ring structures used in various medicinal applications.
Uniqueness
What sets Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate apart is the combination of the adamantane and tetrahydroquinoline moieties, providing a unique structural framework that enhances its biological activity and stability. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H34N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 6-[[2-(3,5-dimethyl-1-adamantyl)acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C25H34N2O3/c1-23-10-17-11-24(2,14-23)16-25(12-17,15-23)13-21(28)26-19-6-7-20-18(9-19)5-4-8-27(20)22(29)30-3/h6-7,9,17H,4-5,8,10-16H2,1-3H3,(H,26,28) |
InChI Key |
KXTKHVFTXXIWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)NC4=CC5=C(C=C4)N(CCC5)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.